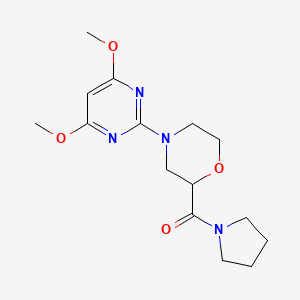![molecular formula C16H19BrN4 B6472817 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2640956-34-7](/img/structure/B6472817.png)
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a synthetic organic compound that features a piperazine ring substituted with a bromophenylmethyl group and a pyridazine ring with a methyl group
作用機序
Target of Action
Compounds with a piperazine moiety have been found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a wide range of targets, depending on the specific disease state.
Mode of Action
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets in a way that enhances the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of a piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties, which could enhance its bioavailability.
Result of Action
Given the broad range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may have a variety of molecular and cellular effects, depending on the specific disease state.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with 6-methylpyridazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-[(4-bromophenyl)methyl]piperazine: Shares the piperazine and bromophenylmethyl moieties but lacks the pyridazine ring.
6-methylpyridazine: Contains the pyridazine ring with a methyl group but lacks the piperazine and bromophenylmethyl moieties.
Uniqueness
3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to the combination of the piperazine, bromophenylmethyl, and pyridazine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-2-7-16(19-18-13)21-10-8-20(9-11-21)12-14-3-5-15(17)6-4-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGDQPPOWSRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6472734.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6472748.png)
![1-[4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472755.png)
![1-[4-(4-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472763.png)
![1-[4-(4-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472772.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B6472799.png)

![2,4-dimethyl-7-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B6472825.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472834.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472840.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472841.png)
![N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472844.png)
